molecular formula C15H16FN3O3S2 B2814460 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one CAS No. 2309774-52-3

2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one

Cat. No.: B2814460
CAS No.: 2309774-52-3
M. Wt: 369.43
InChI Key: BVAUIGPJNMXWNJ-UHFFFAOYSA-N
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Description

2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one typically involves multiple steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the attachment of the fluorophenylthio moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for treating diseases.

    Industry: Utilizing its unique properties in materials science or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[(4-fluorophenyl)sulfanyl]-1-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}ethan-1-one include other azetidine derivatives, sulfonyl-containing compounds, and fluorophenylthio compounds.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S2/c1-18-7-6-17-15(18)24(21,22)13-8-19(9-13)14(20)10-23-12-4-2-11(16)3-5-12/h2-7,13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAUIGPJNMXWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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